molecular formula C17H19NO5S B2474503 4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid CAS No. 1018134-57-0

4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid

Cat. No.: B2474503
CAS No.: 1018134-57-0
M. Wt: 349.4
InChI Key: CWNHDWKHXCXKLX-UHFFFAOYSA-N
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Description

4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group, dimethylbenzenesulfonamido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid typically involves the following steps:

    Nitration: The starting material, 2,4-dimethylbenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Ethoxylation: The amino group is ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.

    Coupling Reaction: The ethoxylated product is then coupled with 4-carboxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamido group can yield corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy and sulfonamido groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The compound may inhibit or activate enzymatic pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(5-Methoxy-2,4-dimethylbenzenesulfonamido)benzoic acid
  • 4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)phenylacetic acid
  • 4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy vs. ethoxy) can significantly alter the compound’s reactivity and binding affinity.
  • Unique Features: 4-(5-Ethoxy-2,4-dimethylbenzenesulfonamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
  • Applications: While similar compounds may share some applications, the unique structural features of this compound make it particularly suitable for specific research and industrial applications.

Properties

IUPAC Name

4-[(5-ethoxy-2,4-dimethylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-4-23-15-10-16(12(3)9-11(15)2)24(21,22)18-14-7-5-13(6-8-14)17(19)20/h5-10,18H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNHDWKHXCXKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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